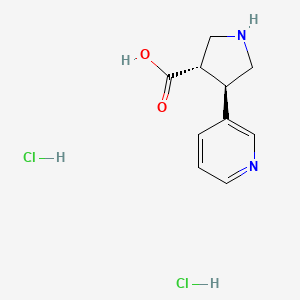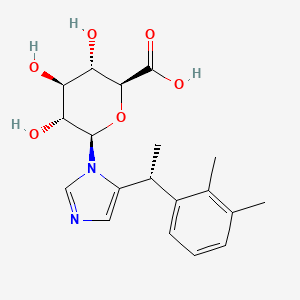
3-chloro-N-(2,6-difluorophenyl)benzamide
Vue d'ensemble
Description
3-chloro-N-(2,6-difluorophenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2,6-difluorophenyl)benzamide involves the inhibition of various enzymes and proteins. For example, it inhibits HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. Similarly, it inhibits PDEs by binding to the catalytic site of the enzyme and preventing the hydrolysis of cyclic nucleotides. The exact mechanism of action for other proteins is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2,6-difluorophenyl)benzamide are diverse and depend on the specific enzyme or protein being targeted. For example, inhibition of HDACs leads to an increase in histone acetylation, which can result in changes in gene expression and cell differentiation. Inhibition of PDEs leads to an increase in cyclic nucleotide levels, which can affect various cellular processes such as smooth muscle relaxation and platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-(2,6-difluorophenyl)benzamide in lab experiments is its high potency and selectivity for various enzymes and proteins. This allows for precise and specific targeting of the desired protein or enzyme. Additionally, it has a low toxicity profile and is relatively easy to synthesize.
However, there are some limitations to its use in lab experiments. For example, it may have off-target effects on other enzymes or proteins, which can lead to unintended consequences. Additionally, it may not be effective in all cell types or experimental conditions, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the use of 3-chloro-N-(2,6-difluorophenyl)benzamide in scientific research. One direction is the development of more potent and selective analogs for specific enzymes and proteins. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. Additionally, it can be used as a tool compound to study the function of various proteins and enzymes in different cellular contexts.
Applications De Recherche Scientifique
3-chloro-N-(2,6-difluorophenyl)benzamide has been extensively used in scientific research as a tool compound to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes such as histone deacetylases (HDACs), phosphodiesterases (PDEs), and cyclic nucleotide phosphodiesterases (cNMP-PDEs). Additionally, it has been used as a probe to study the binding interactions of various proteins such as bromodomains and epigenetic readers.
Propriétés
IUPAC Name |
3-chloro-N-(2,6-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-4-1-3-8(7-9)13(18)17-12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICADHNQRMGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,6-difluorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2R)-2-Acetyl-5,12-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B3341798.png)

![1,4-Bis(2,5-dihydrothiophen-2-yl)-2,5-didodecylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B3341818.png)







![Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate](/img/structure/B3341890.png)